molecular formula C18H23NO3 B4626868 (2,3-dimethoxybenzyl)[2-(2-methoxyphenyl)ethyl]amine

(2,3-dimethoxybenzyl)[2-(2-methoxyphenyl)ethyl]amine

Cat. No. B4626868
M. Wt: 301.4 g/mol
InChI Key: VHWAPSSMCCKMDD-UHFFFAOYSA-N
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Description

(2,3-dimethoxybenzyl)[2-(2-methoxyphenyl)ethyl]amine, also known as TMA-2, is a psychoactive drug that belongs to the family of phenethylamines. TMA-2 is a derivative of the more well-known psychedelic drug, mescaline. TMA-2 has gained attention in recent years due to its potential therapeutic applications, as well as its use in research.

Mechanism of Action

(2,3-dimethoxybenzyl)[2-(2-methoxyphenyl)ethyl]amine acts as a partial agonist at the 5-HT2A receptor, which is a subtype of the serotonin receptor. Activation of the 5-HT2A receptor has been linked to the psychedelic effects of (2,3-dimethoxybenzyl)[2-(2-methoxyphenyl)ethyl]amine, as well as its potential therapeutic effects.
Biochemical and Physiological Effects
(2,3-dimethoxybenzyl)[2-(2-methoxyphenyl)ethyl]amine has been shown to have a range of biochemical and physiological effects. In addition to its effects on serotonin and dopamine levels, (2,3-dimethoxybenzyl)[2-(2-methoxyphenyl)ethyl]amine has also been shown to increase the levels of norepinephrine and acetylcholine in the brain. These neurotransmitters are involved in a range of physiological processes, including attention, memory, and learning.

Advantages and Limitations for Lab Experiments

One advantage of using (2,3-dimethoxybenzyl)[2-(2-methoxyphenyl)ethyl]amine in lab experiments is that it is relatively easy to synthesize and purify. Additionally, (2,3-dimethoxybenzyl)[2-(2-methoxyphenyl)ethyl]amine has been shown to have a range of effects on neurotransmitter systems, which makes it a useful tool for studying the underlying mechanisms of various neurological disorders. One limitation of using (2,3-dimethoxybenzyl)[2-(2-methoxyphenyl)ethyl]amine in lab experiments is that it is a controlled substance in many countries, which can make it difficult to obtain for research purposes.

Future Directions

There are several potential future directions for research on (2,3-dimethoxybenzyl)[2-(2-methoxyphenyl)ethyl]amine. One area of interest is the use of (2,3-dimethoxybenzyl)[2-(2-methoxyphenyl)ethyl]amine in the treatment of addiction. Studies have shown that (2,3-dimethoxybenzyl)[2-(2-methoxyphenyl)ethyl]amine can reduce drug-seeking behavior in animal models of addiction. Another area of interest is the use of (2,3-dimethoxybenzyl)[2-(2-methoxyphenyl)ethyl]amine in the treatment of neurodegenerative disorders, such as Alzheimer's disease. Studies have shown that (2,3-dimethoxybenzyl)[2-(2-methoxyphenyl)ethyl]amine can improve cognitive function in animal models of Alzheimer's disease. Finally, there is interest in the development of new analogs of (2,3-dimethoxybenzyl)[2-(2-methoxyphenyl)ethyl]amine that may have improved therapeutic properties.

Scientific Research Applications

(2,3-dimethoxybenzyl)[2-(2-methoxyphenyl)ethyl]amine has been studied extensively for its potential therapeutic applications. One area of research has focused on the use of (2,3-dimethoxybenzyl)[2-(2-methoxyphenyl)ethyl]amine in the treatment of depression and anxiety disorders. Studies have shown that (2,3-dimethoxybenzyl)[2-(2-methoxyphenyl)ethyl]amine can increase the levels of serotonin and dopamine in the brain, which are neurotransmitters that are associated with mood regulation.

properties

IUPAC Name

N-[(2,3-dimethoxyphenyl)methyl]-2-(2-methoxyphenyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3/c1-20-16-9-5-4-7-14(16)11-12-19-13-15-8-6-10-17(21-2)18(15)22-3/h4-10,19H,11-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHWAPSSMCCKMDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCNCC2=C(C(=CC=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dimethoxybenzyl)-2-(2-methoxyphenyl)ethanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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